molecular formula FeS B7820704 Iron sulfide (FeS)

Iron sulfide (FeS)

Cat. No.: B7820704
M. Wt: 87.91 g/mol
InChI Key: GNVXPFBEZCSHQZ-UHFFFAOYSA-N
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Description

Iron Sulfide (FeS), also known as mackinawite, is a highly versatile non-stoichiometric compound presenting significant value across multiple scientific disciplines. This Research Grade product offers high purity for reliable and reproducible results in advanced applications. In environmental research, FeS is a powerful reductant used for the remediation of soil and groundwater. It effectively degrades organic pollutants like trichloroethylene (TCE) and tetrabromobisphenol A by activating persulfates . It also facilitates the immobilization and removal of toxic heavy metals, including Cr(VI), As(III), and Cu(II), through reductive precipitation and adsorption processes . In the biomedical field, FeS-based nanozymes exhibit enzyme-mimicking properties such as peroxidase (POD)-like and catalase (CAT)-like activities . These properties are leveraged in innovative biosensors, antibacterial therapies, and tumor treatment strategies, where FeS can catalyze the generation of Reactive Oxygen Species (ROS) to induce cytotoxic effects . Furthermore, FeS shows great promise in catalysis and energy research. It serves as a non-precious metal electrocatalyst for the Hydrogen Evolution Reaction (HER), contributing to sustainable water-splitting technologies . Recent studies also highlight its potential in prebiotic chemistry and carbon fixation, demonstrating the ability to catalyze the reduction of gaseous CO2 to methanol under conditions simulating early Earth's hot springs . The mechanism of action for FeS often involves the synergistic electron donation from both Fe(II) and S(-II) species, enabling a continuous catalytic cycle and excellent electron transfer efficiency . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the latest literature for specific application protocols.

Properties

IUPAC Name

iron(2+);sulfide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.S/q+2;-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVXPFBEZCSHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[Fe+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1317-37-9
Record name FERROUS SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH5J4TUX6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Conventional Solid-State Reaction

The simplest method combines elemental iron and sulfur powders in a stoichiometric 1:1 ratio. The mixture is heated to 300–600°C under inert gas (e.g., nitrogen or argon) to prevent oxidation. The reaction follows:

Fe+SΔFeS\text{Fe} + \text{S} \xrightarrow{\Delta} \text{FeS}

While straightforward, this method often yields non-stoichiometric Fe1x_{1-x}S due to sulfur volatility. A modified approach from CN101311122A uses ferrous sulfate heptahydrate (FeSO4_4\cdot7H2_2O) and carbon powder. At 300°C under 104^4 Pa nitrogen, FeSO4_4 decomposes, and carbon reduces sulfate ions to sulfide:

FeSO4+CΔFeS+CO+SO2\text{FeSO}_4 + \text{C} \xrightarrow{\Delta} \text{FeS} + \text{CO} + \text{SO}_2

This method achieves precise Fe:S ratios (1:1) and avoids local sintering, a common issue in direct elemental synthesis.

Solution-Based Co-Precipitation

Co-precipitation in aqueous or solvent media enables better control over particle size and crystallinity.

Aqueous Co-Precipitation

Ferrous salts (e.g., FeCl2_2, FeSO4_4) react with sulfide sources (Na2_2S, H2_2S) under anaerobic conditions:

Fe2++S2FeS\text{Fe}^{2+} + \text{S}^{2-} \rightarrow \text{FeS}

For example, mixing FeCl2_2·4H2_2O and Na2_2S·9H2_2O in deoxygenated water produces amorphous FeS nanoparticles (20–50 nm). However, rapid aggregation necessitates stabilizers like polyvinylpyrrolidone (PVP).

Hydrothermal Synthesis

Hydrothermal methods enhance crystallinity and phase purity. In a representative protocol, FeCl3_3·6H2_2O and thiourea are dissolved in ethylene glycol, sealed in a Teflon-lined autoclave, and heated to 180°C for 12 hours. The reaction forms hexagonal FeS nanocrystals (14–30 nm) with a bandgap of 3.8–4.2 eV. Adjusting pH and temperature allows phase control; acidic conditions (pH 2–4) favor FeS2_2, while neutral conditions yield Fe7_7S8_8.

Single-Source Precursor Decomposition

Single-source precursors (SSPs) containing both Fe and S enable low-temperature FeS synthesis with defined stoichiometry.

Xanthate Precursors

Iron(III) xanthates [Fe(S2_2COR)3_3] decompose at 200–300°C to produce FeS thin films or powders. For instance, spin-coating [Fe(S2_2COC3_3H7_7)3_3] on glass substrates followed by annealing at 250°C under N2_2 yields phase-pure FeS nanoparticles (17–23 nm).

Dithiocarbamate Complexes

(N-anil-N-piperldtc)Fe complexes decompose in octadecene at 180°C, forming hexagonal FeS nanorods (Figure 6A–C). Transmission electron microscopy (TEM) reveals lattice spacings of 0.267 nm, corresponding to the (101) plane of FeS.

Biological Synthesis

Microbial methods offer eco-friendly FeS synthesis using sulfate-reducing bacteria (SRB).

Bacterial Reduction

Desulfovibrio species reduce sulfate to sulfide under anaerobic conditions, reacting with Fe2+^{2+} to form FeS nanoparticles (5–20 nm). This method produces highly dispersed FeS but requires days to weeks for completion.

Advanced Hybrid Methods

Solvothermal Synthesis

FeCl3_3 and thioacetamide in ethylene glycol at 160°C yield Fe3_3S4_4/graphene composites with enhanced conductivity for battery applications.

Mechanochemical Synthesis

High-energy ball milling of Fe and S powders for 10 hours produces nanocrystalline FeS (30–50 nm) but introduces iron oxide impurities.

Comparative Analysis of FeS Synthesis Methods

Method Precursors Conditions Particle Size Crystallinity Advantages
Solid-StateFeSO4_4·7H2_2O, C300°C, N2_21–10 μmPolycrystallineLow cost, scalable
HydrothermalFeCl3_3, thiourea180°C, 12 h14–30 nmHexagonalHigh purity, controlled morphology
SSP DecompositionIron xanthates250°C, spin-coating17–23 nmSingle-crystallineThin film compatibility
BiologicalFe2+^{2+}, SRBAmbient, 7–14 days5–20 nmAmorphousEco-friendly, no toxic reagents

Chemical Reactions Analysis

Reactions with Acids

FeS reacts with acids to release hydrogen sulfide gas (H2S\text{H}_2\text{S}):
FeS+2HClFeCl2+H2S\text{FeS} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2\text{S} \uparrow
FeS+H2SO4FeSO4+H2S\text{FeS} + \text{H}_2\text{SO}_4 \rightarrow \text{FeSO}_4 + \text{H}_2\text{S} \uparrow

  • Applications : These reactions are utilized in laboratory settings for H2S\text{H}_2\text{S} generation and corrosion studies .

Oxidation and Corrosion

In moist environments, FeS undergoes oxidation to hydrated ferrous sulfate :
FeS+O2+H2OFeSO4nH2O\text{FeS} + \text{O}_2 + \text{H}_2\text{O} \rightarrow \text{FeSO}_4 \cdot n\text{H}_2\text{O}

  • Phase Stability : Mackinawite (FeS) transforms to troilite (FeS) at temperatures ≥50°C under low ionic strength .

Reduction Reactions

FeS catalyzes the hydrogenation of gaseous CO2\text{CO}_2 under simulated prebiotic conditions:
CO2+3H2FeS, 80–120°CCH3OH+H2O\text{CO}_2 + 3\text{H}_2 \xrightarrow{\text{FeS, 80–120°C}} \text{CH}_3\text{OH} + \text{H}_2\text{O}

  • Kinetics : Methanol production is enhanced by UV light and Mn-doped FeS catalysts .

Precipitation Kinetics and Solubility

FeS precipitation follows pseudo-first-order kinetics with respect to Fe2+\text{Fe}^{2+} under sulfide-rich conditions :

ParameterEffect on FeS PrecipitationSource
Temperature Accelerates kinetics (23–125°C)
Ionic Strength High ionic strength accelerates kinetics
pH Faster kinetics at higher pH (6–7)
  • Solubility : FeS solubility decreases with increasing temperature and ionic strength .

Phase Transformations

FeS exists in multiple polymorphs, with phase transitions governed by environmental conditions:

PhaseStability ConditionsSource
Mackinawite Freshly precipitated (≤100°C)
Troilite Forms from mackinawite at ≥50°C, low IS
  • Corrosion vs. Precipitation : Mackinawite from steel corrosion transforms to troilite more readily than precipitated mackinawite .

Industrial and Prebiotic Implications

  • Scale Formation : FeS scales in oil/gas pipelines are challenging due to rapid kinetics and low solubility .

  • Origins of Life : FeS-mediated CO2\text{CO}_2 reduction in terrestrial hot springs suggests a role in prebiotic carbon fixation .

Table 1: FeS Reaction Conditions and Products

ReactionConditionsProducts
Fe+S\text{Fe} + \text{S}Heat (Δ)FeS
FeS+HCl\text{FeS} + \text{HCl}Room temperatureFeCl2,H2S\text{FeCl}_2, \text{H}_2\text{S}
CO2+H2\text{CO}_2 + \text{H}_280–120°C, UV light, FeS catalystCH3OH\text{CH}_3\text{OH}

Table 2: FeS Phase Stability

PhaseTemperature RangeIonic Strength (mol/kg)Source
Mackinawite≤100°C0.00886–5.03
Troilite≥50°C≤1.0

Scientific Research Applications

Environmental Remediation

FeS in Wastewater Treatment
FeS has garnered attention for its role in activating persulfates (PS) for the degradation of organic pollutants in wastewater. Its strong reducibility allows it to effectively remediate contaminants such as chloramphenicol and ciprofloxacin. Studies have demonstrated that using FeS in conjunction with PS can lead to nearly complete degradation of these pollutants within a few hours .

Table 1: Efficiency of FeS in Pollutant Degradation

PollutantDegradation RateTime Required
Chloramphenicol100%2 hours
Ciprofloxacin100%2 hours
Norfloxacin98.5%2 hours
PCA~100%240 minutes

Mechanism of Action
The mechanism involves the generation of free radicals from the activation of PS by FeS, which facilitates the breakdown of complex organic molecules into less harmful substances . The interaction between FeS and contaminants is crucial for enhancing the efficiency of remediation processes.

Industrial Applications

Lubricants and Friction Reducers
In industrial settings, FeS is utilized as a lubricant additive due to its self-lubricating properties. This application significantly reduces friction and wear between moving parts in machinery, enhancing operational efficiency .

Pyrotechnics
FeS is also employed in pyrotechnics for producing initiators and delay compositions. Its ability to create high-temperature reactions makes it suitable for various explosive applications .

Biomedical Applications

Drug Delivery Systems
Recent research has explored the use of iron sulfide nanoparticles in biomedical applications, particularly in drug delivery systems and cancer treatment. FeS nanoparticles can be engineered to carry anticancer drugs, enhancing their therapeutic efficacy through targeted delivery mechanisms .

Photothermal Therapy
FeS has shown promise in photothermal therapy for tumors, where its ability to convert light into heat can be harnessed to destroy cancer cells selectively. Studies have indicated that modifying FeS nanoparticles can improve their photothermal conversion efficiency, making them effective agents for tumor ablation .

Gas Purification

FeS plays a role in gas purification processes, particularly in removing hydrogen sulfide from natural gas streams. Its chemical properties allow it to react with hydrogen sulfide, converting it into less harmful compounds and thus improving gas quality .

Steel Production

In metallurgy, FeS is sometimes used as a sulfur source during steel production. The presence of sulfur can enhance the machinability and mechanical properties of steel products, making it an important additive in certain steel grades .

Case Study 1: Wastewater Remediation Using FeS

In a study conducted by Xu et al., the effectiveness of an FeS/PMS system was evaluated for degrading pharmaceutical pollutants in wastewater. The results indicated that within two hours, complete degradation was achieved for multiple contaminants, showcasing the potential of FeS as a catalyst for environmental cleanup .

Case Study 2: Biomedical Applications

Research by Hou's group demonstrated that carbonic anhydrase inhibitor-modified ferrous sulfide nanoparticles could effectively induce acidosis within tumor sites, leading to enhanced therapeutic outcomes when combined with chemotherapy and photothermal treatment strategies .

Mechanism of Action

The mechanism by which iron sulfide exerts its effects is primarily through its chemical reactivity. In biological systems, iron sulfide nanoparticles can interact with proteins, forming protein-ligand complexes that can inhibit or enhance biological functions. This interaction is crucial for applications in drug delivery and biosensing . Additionally, iron sulfide’s ability to undergo redox reactions makes it valuable in various catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iron sulfides exhibit significant variations in structure, reactivity, and applications. Below is a detailed comparison of FeS with pyrite (FeS₂), pyrrhotite (Fe₁₋ₓS), greigite (Fe₃S₄), and mackinawite (Fe₁₊ₓS):

Structural and Crystallographic Properties

Property FeS (Troilite/Mackinawite) FeS₂ (Pyrite) Fe₁₋ₓS (Pyrrhotite) Fe₃S₄ (Greigite)
Crystal System Hexagonal (Troilite), Tetragonal (Mackinawite) Cubic Hexagonal/Monoclinic Cubic (Spinel structure)
Lattice Parameters Troilite: a = 5.96 Å, c = 11.74 Å; Mackinawite: a = 3.67 Å, c = 5.03 Å a = 5.42 Å Variable (dependent on Fe deficiency) a = 9.88 Å
Stability Troilite: Stable; Mackinawite: Metastable Highly stable Stable at high temperatures Metastable
Magnetic Behavior Troilite: Antiferromagnetic; Mackinawite: Non-magnetic Diamagnetic Ferrimagnetic (Fe-deficient) Ferrimagnetic
Bandgap (eV) ~0.8–1.0 (Semiconductor) 0.95 (Semiconductor) Metallic ~0.1–0.3 (Semiconductor)
References

Thermochemical Data

Property FeS (Troilite) FeS₂ (Pyrite) Fe₃S₄ (Greigite)
Δf (kJ/mol) -100.4 -178.2 -320.1
(J/mol·K) 60.3 52.9 145.2
Heat Capacity (Cp°, J/mol·K) 50.1 + 0.029*T 62.3 + 0.031*T 180.5 + 0.042*T
References

Critical Research Findings

Defect Engineering : Sulfur vacancies in FeS enhance H₂S adsorption and dissociation, improving catalytic activity in hydrogen evolution reactions .

Environmental Remediation : FeS outperforms FeS₂ in arsenic removal due to its higher sulfide release rate (1.59 × 10⁻¹⁹ vs. Ksp < 10⁻²⁵ for FeS₂) .

Phase Transitions : Mackinawite (FeS) transforms into greigite (Fe₃S₄) under reducing conditions, which further evolves into pyrite (FeS₂) in sulfur-rich environments .

Biogeochemical Role: Microbial activity mediates FeS formation in anoxic sediments, influencing sulfur and iron cycling in natural systems .

Biological Activity

Iron sulfide (FeS) is a compound that has garnered significant interest due to its diverse biological activities and applications. This article explores the biological activity of FeS, focusing on its enzymatic properties, potential in cancer therapy, environmental interactions, and implications in biotechnology.

1. Enzymatic Activity of Iron Sulfide

FeS exhibits notable enzyme-like activity, particularly in catalyzing redox reactions. Research has demonstrated that FeS nanoparticles possess peroxidase-like activity, which enables them to catalyze the oxidation of substrates in the presence of hydrogen peroxide (H2O2). Specifically, FeS nanosheets have been shown to oxidize 3,3',5,5'-Tetramethylbenzidine (TMB), producing a blue-colored product indicative of enzymatic activity .

Table 1: Summary of Enzymatic Activities of FeS Nanoparticles

Activity TypeDescriptionReference
Peroxidase-likeCatalyzes oxidation of TMB in the presence of H2O2
Redox ReactionsActs as a cofactor for various enzymes involved in oxidative stress management
Catalytic EfficiencyHigh catalytic activity under various environmental conditions

2. Cancer Therapy Applications

FeS has shown promise in cancer treatment due to its ability to influence iron metabolism within cells. Iron is known to play a dual role in cancer biology; while it is essential for cellular functions, excessive iron can promote tumor growth and metastasis. Nano-sized iron sulfide has been studied for its potential to modulate iron levels and exert cytotoxic effects on cancer cells .

Case Study: FeS in Cancer Treatment

A recent study highlighted the use of FeS nanoparticles in photothermal therapy, where they were shown to enhance the efficacy of heat-induced cancer cell destruction when combined with light irradiation . This approach capitalizes on the unique properties of FeS to generate reactive oxygen species (ROS) within tumor cells.

3. Environmental Interactions

FeS plays a critical role in biogeochemical cycles, particularly in anaerobic environments such as wetlands and marine sediments. It can attenuate the toxicity of heavy metals, thereby enhancing microbial activity and promoting nutrient cycling .

Table 2: Environmental Impact of Iron Sulfide

Environmental RoleDescriptionReference
Heavy Metal DetoxificationAttenuates toxic effects of Cu and Zn in methanogenic environments
Nutrient CyclingFacilitates microbial processes by providing essential nutrients
Sediment FormationContributes to soil formation during coastal marsh restoration efforts

4. Biotechnology Applications

The unique properties of FeS nanoparticles have led to their exploration in various biotechnological applications, including biosensors and antifungal agents. Their biocompatibility and biodegradability make them suitable candidates for developing environmentally friendly technologies .

Research Findings

  • Biosensors : FeS nanoparticles have been integrated into biosensor designs due to their ability to catalyze reactions that produce detectable signals.
  • Antifungal Agents : Studies indicate that FeS can exhibit antifungal properties, making it a potential candidate for agricultural applications .

Q & A

Q. How can researchers synthesize FeS with precise stoichiometry for controlled experiments?

FeS is typically synthesized via direct reaction of elemental iron and sulfur under inert conditions. To ensure stoichiometric FeS (1:1 Fe:S), pre-weigh reactants using molar ratios (e.g., 8Fe + S₈ → 8FeS ). Control heating rates (exothermic reaction) and use vacuum-sealed quartz tubes to prevent oxidation. Post-synthesis, verify composition via X-ray diffraction (XRD) or gravimetric analysis .

Q. What methods are used to calculate the theoretical mass of FeS formed in a reaction?

Apply stoichiometric principles:

  • Balance the reaction: Fe + S → FeS.
  • Convert reactant masses to moles using atomic weights (Fe: 55.85 g/mol, S: 32.07 g/mol).
  • Limiting reagent analysis determines FeS yield. For example, 112 g Fe (2 mol) reacts with excess S to yield 176 g FeS (2 mol × 87.91 g/mol) .

Q. Which characterization techniques are essential for identifying FeS phases?

  • XRD : Differentiates FeS polymorphs (e.g., pyrite [FeS₂], troilite [FeS]) via distinct diffraction peaks at 2θ angles .
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability; FeS oxidizes to Fe₃O₄ and SO₂ above 400°C .
  • Elemental Analysis : Quantifies Fe:S ratios using inductively coupled plasma (ICP) or energy-dispersive X-ray spectroscopy (EDS) .

Advanced Research Questions

Q. How do non-stoichiometric FeS compounds (e.g., Fe₁₋ₓS) form, and how are they analyzed?

Non-stoichiometric FeS arises from sulfur vacancies or excess iron. Synthesize via incomplete sulfurization or rapid quenching. Characterize using:

  • Mössbauer Spectroscopy : Detects Fe²⁺/Fe³⁺ ratios in pyrrhotite (Fe₀.₉₂S) .
  • Magnetic Susceptibility : Identifies ferrimagnetic behavior in Fe₁₋ₓS .

Q. What experimental strategies resolve contradictions in FeS XRD data under varying sulfur content?

  • Compare diffraction patterns of FeS with controlled sulfur levels (e.g., 2.68% vs. 5% S). Peaks at ~30° 2θ indicate sulfur-rich phases .
  • Use Rietveld refinement to deconvolute overlapping peaks from mixed phases (e.g., mackinawite vs. troilite) .

Q. How do electrochemical models predict FeS behavior in battery systems (e.g., Li-Al/FeS)?

  • Concentrated Solution Theory : Models ion transport in molten salts for FeS-based electrodes.
  • Porous Electrode Models : Simulate charge/discharge cycles, accounting for FeS₂ ↔ FeS phase transitions and sulfur redistribution .

Q. What mechanistic insights explain FeS reactivity with acids to produce H₂S gas?

  • Reaction: FeS + 2HCl → FeCl₂ + H₂S↑.
  • Kinetic studies show H₂S evolution rate depends on acid concentration and FeS surface area. Use gas chromatography to quantify H₂S and validate stoichiometry .

Q. How do researchers address the pyrophoric nature of FeS powders in experimental setups?

  • Store FeS under argon or nitrogen.
  • Use gloveboxes for handling; avoid grinding to prevent spontaneous ignition.
  • Monitor exothermic decomposition via differential scanning calorimetry (DSC) .

Q. What methodologies identify intermediate species in FeS formation from aqueous Fe²⁺ and S²⁻?

  • Stopped-Flow Spectroscopy : Captures transient intermediates like Fe(HS)⁺ at millisecond timescales.
  • X-ray Absorption Near Edge Structure (XANES) : Tracks sulfur speciation during FeS nucleation .

Q. How do thermodynamic models explain FeS stability in geological vs. laboratory environments?

  • Eh-pH Diagrams : Predict FeS stability fields under reducing conditions (e.g., sedimentary environments).
  • Compare with experimental data on FeS oxidation pathways to FeOOH or Fe₂(SO₄)₃ .

Methodological Notes

  • Data Analysis : Use software like TOPAS for XRD refinement or COMSOL for electrochemical modeling .
  • Safety Protocols : Follow MSDS guidelines for handling FeS (toxic, pyrophoric) and H₂S (lethal above 100 ppm) .
  • Contradictions in Literature : Cross-validate results using multiple techniques (e.g., XRD + EDS) to address non-stoichiometry or phase impurities .

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